3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is performed under mild conditions using palladium catalysts and base, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura reaction, to form complex molecular architectures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate reactants.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-N-[3-(4-morpholinyl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- 3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
The uniqueness of 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties
Biological Activity
The compound 3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic molecule belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, which includes brominated thiophene and trifluoromethyl groups, suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships.
- Molecular Weight : 526.17 g/mol
- CAS Number : Not specified
- Structural Features :
- Brominated thiophene moiety
- Trifluoromethyl group
- Carboxamide functional group
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step procedures that utilize nucleophilic substitutions and condensation reactions. For example, the reaction of substituted hydrazines with appropriate carbonyl compounds can yield various pyrazolo derivatives. The presence of bromine and trifluoromethyl groups enhances electrophilicity, facilitating further reactions such as arylation via Suzuki–Miyaura cross-coupling reactions.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols against the MDA-MB-231 breast cancer cell line using the MTT assay. While none of the compounds showed growth inhibitory activity against this cell line, other derivatives have demonstrated promising results in different cancer models .
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Bromo-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | Lacks thiophene; retains bromine and trifluoromethyl | Anticancer activity |
3-Bromo-5-(thiophen-2-yl)-N-(isopropyl)-pyrazolo[1,5-a]pyrimidine | Different alkyl substitution; similar thiophene | Antimicrobial properties |
3-Bromo-N-(n-butyl)-7-fluoro-pyrazolo[1,5-a]pyrimidine | Fluoro instead of trifluoromethyl; different alkyl chain | Kinase inhibition |
Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have been identified as potential inhibitors for various enzymes involved in critical biological pathways. For instance, derivatives have shown inhibition against ATP synthesis in Mycobacterium tuberculosis, suggesting their utility in treating tuberculosis . This highlights their role as enzyme inhibitors and their potential for broader pharmacological applications.
Antimicrobial Properties
Compounds structurally similar to This compound have exhibited antimicrobial properties against various bacterial strains and fungi. The unique structural components may enhance interactions with microbial targets, thereby increasing efficacy against infections .
Case Studies
Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their biological activities:
- Anticancer Screening : A synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines was tested against multiple cancer cell lines (MCF-7, MDA-MB231). The results indicated variable levels of cytotoxicity and growth inhibition compared to established anticancer drugs like YM155 and menadione .
- Inhibition Studies : Research identified several pyrazolo[1,5-a]pyrimidines as potent inhibitors of kinase activity associated with cancer proliferation. Specific substitutions on the pyrazolo ring enhanced binding affinity to target proteins involved in tumor growth regulation .
Properties
IUPAC Name |
3-bromo-5-(4-bromothiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2F3N4OS/c1-7(2)5-22-15(26)13-12(18)14-23-9(10-3-8(17)6-27-10)4-11(16(19,20)21)25(14)24-13/h3-4,6-7H,5H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYUZYSAEORKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC(=CS3)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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